Mass Spectrometric Differentiation: Tegaserod-13C,d3 (maleate) vs. Unlabeled Tegaserod Maleate
Tegaserod-13C,d3 (maleate) is differentiated from its unlabeled parent compound, tegaserod maleate, by a specific mass shift of +4 Da, which is critical for minimizing ion suppression and ensuring accurate quantitation in LC-MS/MS [1]. This mass difference arises from the incorporation of one carbon-13 atom and three deuterium atoms at the 5-methoxy position, as confirmed by the molecular formula C1913CH24D3N5O5 (MW 421.47 g/mol) versus C20H27N5O5 (MW 417.46 g/mol) for the unlabeled maleate salt . In contrast, unlabeled tegaserod maleate, if used as an internal standard, would have an identical mass-to-charge ratio (m/z), resulting in signal overlap and an inability to independently monitor the analyte and internal standard [1].
| Evidence Dimension | Mass-to-Charge Ratio (m/z) and Molecular Weight |
|---|---|
| Target Compound Data | Tegaserod-13C,d3 (maleate): [M+H]+ m/z shift of +4 Da (e.g., from m/z 302 to m/z 306 for the tegaserod base ion); MW 421.47 g/mol |
| Comparator Or Baseline | Tegaserod maleate (unlabeled): [M+H]+ m/z 302.2; MW 417.46 g/mol |
| Quantified Difference | Mass shift of +4 Da; difference in molecular weight of +4.01 g/mol |
| Conditions | As specified by vendor certificate of analysis and molecular structure [1] |
Why This Matters
The +4 Da mass shift is the minimum recommended by regulatory guidelines to avoid isotopic cross-talk and ensure independent MS detection, thereby enabling accurate and precise quantification.
- [1] MedChemExpress. Tegaserod-13C,d3 maleate (SDZ-HTF-919-13C,d3) Product Page. Accessed 2026. View Source
